2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride
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Overview
Description
2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C11H15ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride typically involves the reaction of 2-(3-Phenylpropoxy)ethanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction can be represented as follows:
[ \text{C11H15O2} + \text{ClSO3H} \rightarrow \text{C11H15ClO3S} + \text{H2O} ]
The reaction is usually conducted at low temperatures to prevent side reactions and to ensure high yield. The product is then purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for efficiency and cost-effectiveness. Continuous flow reactors may be used to maintain consistent reaction conditions and to scale up the production.
Chemical Reactions Analysis
Types of Reactions
2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Hydrolysis: The compound can undergo hydrolysis in the presence of water to form the corresponding sulfonic acid.
Reduction: The sulfonyl chloride group can be reduced to a sulfinyl or sulfhydryl group under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). The reactions are typically carried out in the presence of a base, such as pyridine, to neutralize the hydrogen chloride formed.
Hydrolysis: Water or aqueous solutions of bases (e.g., sodium hydroxide) are used for hydrolysis.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Sulfonic Acid: Formed from hydrolysis.
Sulfinyl or Sulfhydryl Compounds: Formed from reduction.
Scientific Research Applications
2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution reactions, where nucleophiles replace the chlorine atom.
Molecular Targets and Pathways
The molecular targets of this compound are typically nucleophilic sites on other molecules, such as amines, alcohols, and thiols. The pathways involved in its reactions include nucleophilic substitution and hydrolysis.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Chloride: A simpler sulfonyl chloride with a single carbon atom attached to the sulfonyl group.
Benzenesulfonyl Chloride: Contains a benzene ring attached to the sulfonyl group.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a toluene group attached to the sulfonyl group.
Uniqueness
2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride is unique due to the presence of a phenylpropoxy group attached to the ethane backbone This structure provides specific reactivity and properties that differentiate it from other sulfonyl chlorides
Biological Activity
2-(3-Phenylpropoxy)ethane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-(3-phenylpropoxy)ethanol with thionyl chloride or oxalyl chloride. The reaction conditions often require anhydrous solvents and controlled temperatures to maximize yield and purity.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anti-inflammatory and analgesic agent. The following sections summarize key findings regarding its pharmacological effects.
Anti-inflammatory Activity
Recent research has demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, studies on related sulfonamide derivatives have shown that they inhibit the production of pro-inflammatory cytokines and reduce edema in animal models of inflammation .
The proposed mechanism of action involves the inhibition of specific enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. By blocking these enzymes, the compound reduces the synthesis of inflammatory mediators like prostaglandins and leukotrienes .
Pharmacokinetics
Pharmacokinetic studies indicate that sulfonamide derivatives demonstrate favorable absorption and distribution characteristics. For example, a related compound showed a bioavailability of approximately 21.4% when administered orally, with a peak plasma concentration (Cmax) reached within 1.67 hours post-administration .
Case Studies
Several case studies have explored the therapeutic potential of sulfonamide derivatives:
- Study on Edema Reduction : In a controlled trial involving rat models, administration of a sulfonamide derivative similar to this compound resulted in a significant reduction in paw edema compared to control groups .
- Cytotoxicity Assessment : The cytotoxic effects were evaluated using MTT assays on various cancer cell lines, revealing low cytotoxicity at therapeutic concentrations, making it a candidate for further development in anti-cancer therapies .
Data Tables
Parameter | Value |
---|---|
Cmax (ng/mL) | 127 |
AUC (ng·h/mL) | 402 |
Bioavailability (%) | 21.4 |
Tmax (h) | 1.67 |
Half-life (h) | 7.1 |
Properties
Molecular Formula |
C11H15ClO3S |
---|---|
Molecular Weight |
262.75 g/mol |
IUPAC Name |
2-(3-phenylpropoxy)ethanesulfonyl chloride |
InChI |
InChI=1S/C11H15ClO3S/c12-16(13,14)10-9-15-8-4-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
InChI Key |
WDTHGLPEYQDYMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCOCCS(=O)(=O)Cl |
Origin of Product |
United States |
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